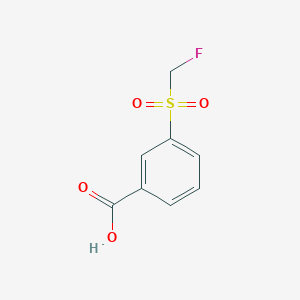

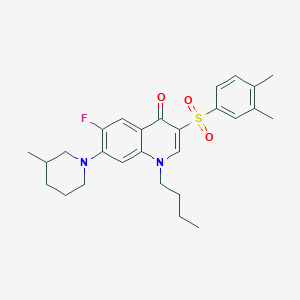

3-(Fluoromethylsulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Microbial Degradation and Environmental Fate

Studies have explored the microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these compounds into perfluoroalkyl acids (PFAAs) through environmental processes. This research is crucial for understanding the persistence and movement of fluorinated compounds in the ecosystem. Liu and Avendaño (2013) discuss the degradation of non-fluorinated functionalities in polyfluoroalkyl and perfluoroalkyl moieties, leading to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are of environmental concern due to their toxicity and ubiquity (Liu & Avendaño, 2013).

Analysis and Environmental Occurrence of Fluoroalkylether Substances

The detection and analysis of fluoroalkylether substances in environmental and biomonitoring samples have been reviewed to bridge knowledge gaps on their environmental fate and effects. Munoz et al. (2019) provide an inventory of ether-PFAS structures and discuss their environmental occurrence, fate, and comparative effects with some legacy PFAS such as PFOA and PFOS (Munoz et al., 2019).

Indirect Exposure and Environmental Burden

The contribution of indirect exposure to the environmental burden of perfluorinated acids has been critically reviewed, with findings suggesting significant sources of PFOA and PFOS exposure prior to regulatory phase-outs. This highlights the complexity of human fluorochemical contamination and the importance of understanding both direct and indirect exposure pathways (D’eon & Mabury, 2011).

Contamination and Toxicity

Research on the developmental toxicity of perfluoroalkyl acids and their derivatives has contributed to a better understanding of the hazards associated with these compounds. Studies have aimed to elucidate the potential health risks, particularly in terms of developmental and reproductive effects, associated with exposure to PFOS and PFOA (Lau et al., 2004).

Emerging Concerns and Regulatory Perspectives

The transition to fluorinated alternatives has raised concerns about their safety for humans and the environment. Wang et al. (2013) review the fluorinated alternatives to long-chain PFCAs and PFSAs, underscoring the need for further research to fill major data gaps for meaningful risk assessments and management of these chemicals (Wang et al., 2013).

Safety and Hazards

The safety data sheet for benzoic acid suggests that it may form combustible dust concentrations in air, cause skin irritation, cause serious eye damage, and cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

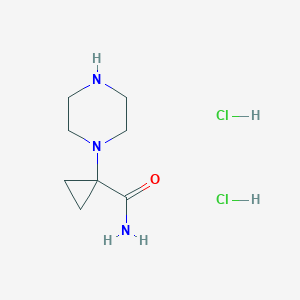

IUPAC Name |

3-(fluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c9-5-14(12,13)7-3-1-2-6(4-7)8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHYTWVBMZEEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethylsulfonyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)

![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2937459.png)

![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinethiol](/img/structure/B2937462.png)

![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)